molecular formula C8H8N2S B11771497 6-Methylbenzo[d]isothiazol-3-amine CAS No. 613262-36-5

6-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B11771497
CAS No.: 613262-36-5
M. Wt: 164.23 g/mol
InChI Key: JGCLJZXKGBHIQL-UHFFFAOYSA-N
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Description

6-Methylbenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of benzoisothiazole, characterized by a methyl group at the sixth position and an amine group at the third position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[d]isothiazol-3-amine typically involves the reaction of substituted anilines with ammonium thiocyanate in the presence of hydrochloric acid. The reaction mixture is refluxed in ethanol to yield substituted 1-phenylthiourea, which is then treated with bromine to form the desired benzoisothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 6-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylbenzo[d]isothiazol-3-amine is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or a material with specific properties .

Properties

CAS No.

613262-36-5

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-methyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)

InChI Key

JGCLJZXKGBHIQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NS2)N

Origin of Product

United States

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